REACTION_CXSMILES
|
[CH3:1][C:2]([C:5]1[CH:6]=[C:7]([S:16]C#N)[CH:8]=[C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:10]=1[OH:11])([CH3:4])[CH3:3].O.C(P(CC)CC)C>CC(C)=O>[CH3:4][C:2]([C:5]1[CH:6]=[C:7]([SH:16])[CH:8]=[C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:10]=1[OH:11])([CH3:1])[CH3:3]
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)SC#N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
24.7 g
|
Type
|
reactant
|
Smiles
|
C(C)P(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
CUSTOM
|
Details
|
solvents removed
|
Type
|
CUSTOM
|
Details
|
the resulting oil purified by chromatography on silica
|
Type
|
ADDITION
|
Details
|
The fractions containing the thiol
|
Type
|
CUSTOM
|
Details
|
the solvents removed
|
Type
|
CUSTOM
|
Details
|
to yield a white powder
|
Type
|
CUSTOM
|
Details
|
Recrystallization from methanol/water
|
Type
|
CUSTOM
|
Details
|
yielded
|
Type
|
CUSTOM
|
Details
|
upon drying
|
Name
|
|
Type
|
|
Smiles
|
CC(C)(C)C1=C(C(=CC(=C1)S)C(C)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |